7-Fluoro-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)quinazoline
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Overview
Description
7-Fluoro-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)quinazoline is a complex heterocyclic compound that features a quinazoline core substituted with a fluorine atom and a triazolo-pyridazinyl-diazepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)quinazoline typically involves multi-step organic synthesisCommon reagents used in these reactions include fluorinating agents, triazole precursors, and various catalysts to facilitate the formation of the desired heterocyclic structures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
7-Fluoro-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antifungal, antibacterial, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. Molecular docking studies and in vitro assays are commonly used to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles: These compounds share a similar triazole moiety and have been studied for their antifungal properties.
1,2,4-Triazole derivatives: Known for their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have shown significant inhibitory activity against various enzymes and receptors.
Uniqueness
7-Fluoro-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)quinazoline is unique due to its specific combination of a quinazoline core with a fluorine atom and a triazolo-pyridazinyl-diazepane moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
7-fluoro-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN8/c1-13-23-24-17-5-6-18(25-28(13)17)26-7-2-8-27(10-9-26)19-15-4-3-14(20)11-16(15)21-12-22-19/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMTWNLDAVIZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C4=NC=NC5=C4C=CC(=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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